Duloxetine, HCl

Description

Historical Context of Discovery and Development

The journey of duloxetine (B1670986) began with its creation by researchers at Eli Lilly and Company. bionity.comwikipedia.org The initial discovery of the novel drug, then identified as LY227942, was first reported in 1988 by David T. Wong and Frank P. Bymaster, who were also instrumental in the development of fluoxetine. bionity.com The (+)-enantiomer, later named LY248686 and subsequently duloxetine, was selected for further investigation due to its more potent inhibition of serotonin (B10506) reuptake. wikipedia.org

Eli Lilly and Company patented the formula for duloxetine hydrochloride in 1991 and commenced human trials by 1997. bionity.com After a series of clinical trials and navigating manufacturing and regulatory hurdles, the U.S. Food and Drug Administration (FDA) approved duloxetine, under the brand name Cymbalta, for major depressive disorder in August 2004. bionity.comdrugbank.comdrugbank.com This was followed by an approval for diabetic neuropathy in September of the same year. bionity.com Over the years, its approved uses have expanded to include generalized anxiety disorder, fibromyalgia, and chronic musculoskeletal pain. wikipedia.orgdrugbank.comnih.govdrugs.com

Classification within Pharmacological Modalities: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Duloxetine hydrochloride is classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). nih.govpatsnap.comwww.nhs.ukdroracle.ai This classification signifies that its primary mechanism of action involves the inhibition of the reuptake of two key neurotransmitters in the brain: serotonin (5-HT) and norepinephrine (B1679862) (NE). patsnap.comwikipedia.orgdroracle.ai By blocking the serotonin and norepinephrine transporters (SERT and NET), duloxetine increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their activity in the brain. patsnap.compsychopharmacologyinstitute.comcaldic.com

This dual-action mechanism is believed to be fundamental to its therapeutic effects in treating a range of conditions. patsnap.comrsdjournal.org Unlike some other SNRIs, duloxetine exhibits a relatively balanced and high affinity for both serotonin and norepinephrine transporters. caldic.comnih.gov It has a much weaker effect on dopamine (B1211576) reuptake and demonstrates minimal affinity for other receptors such as muscarinic, histaminergic, and α1-adrenergic receptors, which contributes to its specific pharmacological profile. drugbank.comnih.govpsychopharmacologyinstitute.com

Significance in Neuropharmacological Research

Duloxetine hydrochloride holds considerable significance in neuropharmacological research due to its distinct dual-monoamine modulation. caldic.comnih.gov Its ability to potently and selectively inhibit both serotonin and norepinephrine reuptake provides a valuable tool for investigating the roles of these neurotransmitter systems in various neurological and psychiatric conditions. psychopharmacologyinstitute.comcaldic.commichaeljfox.org

Research has explored its efficacy in conditions beyond its primary approved uses, including chemotherapy-induced peripheral neuropathy and stress urinary incontinence. nih.gov Furthermore, studies have delved into its neuroprotective potential. For instance, research has investigated whether duloxetine could prevent the loss of midbrain dopaminergic neurons, a hallmark of Parkinson's disease, by up-regulating transcription factors important for neuronal survival. michaeljfox.org While some studies showed promising up-regulation of these factors, they did not consistently translate to increased neuronal survival in all models. michaeljfox.org

Additionally, research has examined the effects of chronic duloxetine treatment on brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and plasticity. nih.gov Studies in animal models have shown that long-term administration of duloxetine can increase BDNF mRNA and protein levels and affect its subcellular distribution, suggesting a potential mechanism for improving synaptic plasticity. nih.gov These lines of research underscore the importance of duloxetine as a research tool for understanding the complex neurobiology of various disorders.

Properties

Key on ui mechanism of action |

Duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake. Duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors. Action on the external urinary sphincter is mediated via duloxetine's CNS effects. Increased serotonin and norepinephrine concentrations in Onuf's nucleus leads to increased activation of 5-HT2, 5-HT3, and α1 adrenergic receptors. 5-HT2 and α1 are both Gq coupled and their activation increases the activity of the inositol trisphosphate/phospholipase C (IP3/PLC) pathway. This pathway leads to release of intracellular calcium stores, increasing intracellular calcium concentrations, and facilitating neuronal excitability. 5-HT3 functions as a ligand-gated sodium channel which allows sodium to flow into the neuron when activated. Increased flow of sodium into the neuron contributes to depolarization and activation of voltage gated channels involved in action potential generation. The combined action of these three receptors contributes to increased excitability of the pudendal motor nerve in response to glutamate. Also related to duloxetine's action at the spinal cord is its modulation of pain. Increasing the concentration of serotonin and norepinephrine in the dorsal horn of the spinal cord increases descending inhibition of pain through activation of 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, 5-HT3, α1-adrenergic, and α2-adrenergic receptors. 5-HT2, 5-HT3, and α1-adrenergic mediate neuronal activation as described above. The activated neuron in this case is the GABAergic inhibitory interneuron which synapses onto the nociceptive projection neuron to inhibit the transmission of painful stimuli to the brain. The 5-HT1 and α2 receptors are Gi/Go coupled and their activation leads to increased potassium current through inward rectifier channels and decreased adenylyl cyclase/protein kinase A signaling which contributes to neuronal inhibition. These inhibitory receptors are present on the projection neuron itself as well as the dorsal root ganglion which precedes it and serves to directly suppress the transmission of painful stimuli. The mechanisms involved in duloxetine's benefits in depression and anxiety have not been fully elucidated. Dysfunctional serotonin and norepinephrine signaling are thought to be involved and increases in the availability of these neurotransmitters at the synaptic cleft thought to mediate a therapeutic effect. It is postulated that the involvement of serotonin and norepinephrine in area responsible for emotional modulation such as the limbic system contributes to the effects in mood disorders specifically but this has yet to be confirmed. Duloxetine's hypertensive effect is related to its intended pharmacological effect. Increased availability of norepinephrine leads to activation of adrenergic receptors on the vascular endothelium. Since the action of α1 receptors predominates, vasoconstriction results as the Gq coupled receptor mediates calcium release from the sarcoplasmic reticulum to facilitate smooth muscle contraction. Preclinical studies have shown that duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake. Duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors in vitro. Duloxetine does not inhibit monoamine oxidase (MAO). CYMBALTA is in a class of drugs known to affect urethral resistance. If symptoms of urinary hesitation develop during treatment with CYMBALTA, consideration should be given to the possibility that they might be drug-related. Although the exact mechanisms of the antidepressant, central pain inhibitory and anxiolytic actions of duloxetine in humans are unknown, these actions are believed to be related to its potentiation of serotonergic and noradrenergic activity in the CNS. |

|---|---|

CAS No. |

136434-34-9 |

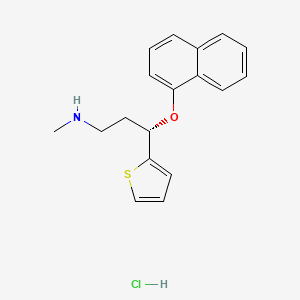

Molecular Formula |

C18H20ClNOS |

Molecular Weight |

333.9 g/mol |

IUPAC Name |

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 |

InChI Key |

BFFSMCNJSOPUAY-LMOVPXPDSA-N |

Isomeric SMILES |

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

Canonical SMILES |

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |

Appearance |

Solid powder |

flash_point |

9.7 °C (49.5 °F) - closed cup |

Other CAS No. |

116539-59-4 136434-34-9 |

physical_description |

Solid |

Pictograms |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

2.96e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |

vapor_pressure |

1.18X10-7 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Inhibition of Neurotransmitter Reuptake Transporters

Duloxetine (B1670986) exhibits a high affinity for both the serotonin (B10506) and norepinephrine (B1679862) transporters, with a less pronounced effect on the dopamine (B1211576) transporter.

Duloxetine is a potent inhibitor of the serotonin transporter (SERT). drugbank.com In vitro studies have demonstrated its high affinity for SERT, with inhibition constant (Ki) values reported to be in the nanomolar range, specifically around 0.7 to 0.8 nM. caldic.comwikipedia.org This high affinity translates to a significant occupancy of SERT at therapeutic doses. Positron Emission Tomography (PET) studies in humans have shown that a 60 mg dose of duloxetine can lead to over 80% occupancy of SERT in the brain. oup.comresearchgate.net The inhibition of SERT by duloxetine is believed to be competitive, meaning it directly competes with serotonin for binding to the transporter. psu.edu This action effectively increases the availability of serotonin in the synapse.

In addition to its effects on SERT, duloxetine is also a potent inhibitor of the norepinephrine transporter (NET). drugbank.com Its affinity for NET is also in the nanomolar range, with a reported Ki value of approximately 7.5 nM. caldic.comwikipedia.org While still potent, its affinity for NET is roughly 10-fold lower than its affinity for SERT. oup.com PET imaging studies in humans have quantified NET occupancy by duloxetine, with doses of 20-60 mg resulting in approximately 30% to 40% occupancy. nih.gov The inhibition of NET by duloxetine leads to increased extracellular levels of norepinephrine. europa.eu

Duloxetine's interaction with the dopamine transporter (DAT) is significantly weaker compared to its effects on SERT and NET. pediatriconcall.comdrugbank.com The inhibition constant (Ki) for DAT is reported to be around 240 nM, indicating a much lower affinity. caldic.comwikipedia.org Consequently, duloxetine is considered a weak inhibitor of dopamine reuptake. europa.eumedcentral.com The relative potency of duloxetine for these transporters is a defining feature of its pharmacological profile, with a clear preference for SERT and NET over DAT. wikipedia.org

Interactive Data Table: Duloxetine Transporter Binding Affinities (Ki, nM)

| Transporter | Ki (nM) |

| SERT | 0.7 - 0.8 wikipedia.org |

| NET | 7.5 wikipedia.org |

| DAT | 240 wikipedia.org |

Note: Lower Ki values indicate higher binding affinity.

Receptor Binding Affinity and Specificity

A key aspect of duloxetine's mechanism is its high specificity for the serotonin and norepinephrine transporters.

Duloxetine demonstrates a notable lack of significant affinity for a wide range of other neurotransmitter receptors. pediatriconcall.comdrugbank.comeuropa.eu In vitro studies have consistently shown that it does not bind appreciably to dopaminergic, adrenergic (alpha-1, alpha-2), cholinergic (muscarinic), histaminergic (H1), opioid, glutamate, or GABA receptors. drugbank.comwikipedia.orgmedcentral.comfda.gov This "clean" receptor binding profile distinguishes it from older classes of antidepressants, such as tricyclic antidepressants, and contributes to its specific mechanism of action focused on serotonin and norepinephrine reuptake inhibition. hapres.comresearchgate.net

Neurochemical Modulation in Specific Brain Regions

The inhibition of SERT and NET by duloxetine leads to region-specific changes in neurotransmitter levels within the brain. Duloxetine dose-dependently increases extracellular levels of both serotonin and norepinephrine in various brain areas. europa.eu

Notably, duloxetine has been shown to increase dopamine levels specifically in the prefrontal cortex. wikipedia.orgresearchgate.net This effect is thought to be mediated by the inhibition of NET in this brain region, as NET is also responsible for the reuptake of dopamine in areas with low DAT expression. wikipedia.orgresearchgate.net Studies in animal models have also indicated that duloxetine can increase norepinephrine and serotonin levels in the hippocampus. nih.govresearchgate.net Furthermore, research suggests that duloxetine's therapeutic effects may be linked to the normalization of brain metabolites, such as N-acetylaspartate (NAA), in regions like the frontal white matter, caudate, putamen, and insula. plos.orgsemanticscholar.org There is also evidence to suggest that duloxetine may promote neural plasticity and have modulating effects on brain-derived neurotrophic factor (BDNF), potentially leading to subtle increases in gray matter volume in certain brain regions like the inferior frontal cortex. oup.com

Increased Extracellular Serotonin and Norepinephrine Levels in CNS

Duloxetine hydrochloride is a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI). droracle.aipatsnap.com Its primary mechanism of action involves the potent inhibition of the serotonin and norepinephrine transporters in the central nervous system (CNS). rsdjournal.orgfda.gov By blocking these transporters, duloxetine prevents the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. patsnap.com This action leads to an increased concentration and prolonged availability of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission. droracle.airsdjournal.org

The ability of duloxetine to inhibit both serotonin and norepinephrine reuptake is considered a key factor in its therapeutic effects. patsnap.comrsdjournal.org Preclinical studies have consistently demonstrated that duloxetine is a potent inhibitor of both neuronal serotonin and norepinephrine reuptake. fda.govfda.gov This dual action of combining two therapeutic mechanisms in a single agent is central to its activity. nih.gov Research indicates that by acutely administering duloxetine, extracellular levels of these monoamines are elevated. nih.gov

Table 1: Research Findings on Duloxetine's Effect on Serotonin and Norepinephrine

| Finding | Description | Source Index |

|---|---|---|

| Primary Mechanism | Inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters. | droracle.airsdjournal.org |

| Outcome | Increased availability of serotonin and norepinephrine in the synaptic cleft. | patsnap.comrsdjournal.org |

| Effect | Potentiation of serotonergic and noradrenergic activity in the CNS. | fda.gov |

| Classification | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). | droracle.ainih.gov |

Dopamine Elevation in the Prefrontal Cortex via NET Inhibition

In addition to its primary effects on serotonin and norepinephrine, duloxetine also facilitates an increase in dopamine levels, specifically within the prefrontal cortex. nih.govresearchgate.net This effect is not achieved through direct inhibition of dopamine transporters, for which duloxetine has no significant affinity. fda.govnih.govwikipedia.org Instead, the elevation of dopamine is an indirect consequence of the inhibition of the norepinephrine transporter (NET). nih.govresearchgate.net

Table 2: Research Findings on Duloxetine and Dopamine Elevation

| Finding | Description | Source Index |

|---|---|---|

| Localized Effect | Increases dopamine levels specifically in the prefrontal cortex. | nih.govresearchgate.netresearchgate.net |

| Mechanism | Inhibition of the norepinephrine transporter (NET), which also mediates dopamine reuptake in the prefrontal cortex. | nih.govwikipedia.org |

| Dopamine Transporter Affinity | Duloxetine has no significant affinity for dopamine transporters. | fda.govnih.gov |

| Significance | The scarcity of dopamine transporters in the prefrontal cortex makes NET inhibition an effective mechanism for increasing local dopamine levels. | nih.gov |

Effects on Monoamine Oxidase (MAO) Activity

Preclinical and clinical information consistently shows that duloxetine hydrochloride does not inhibit monoamine oxidase (MAO). fda.govfda.gov Monoamine oxidase is an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Unlike monoamine oxidase inhibitors (MAOIs), which exert their effects by blocking this enzyme, duloxetine's mechanism is centered on reuptake inhibition. fda.govnih.gov

Due to the distinct and separate mechanisms of action, the concomitant use of duloxetine with MAOIs is contraindicated. fda.govwikipedia.org Combining a reuptake inhibitor like duloxetine with an MAOI can lead to a dangerous overstimulation of the serotonergic system, a condition known as serotonin syndrome. nami.org Therefore, a sufficient time interval is required between discontinuing an MAOI and starting duloxetine, and vice versa. fda.govnami.org

Table 3: Duloxetine and Monoamine Oxidase (MAO) Activity

| Finding | Description | Source Index |

|---|---|---|

| MAO Inhibition | Duloxetine does not inhibit monoamine oxidase (MAO). | fda.govfda.gov |

| Interaction with MAOIs | Concomitant use with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated. | fda.govwikipedia.orgnami.org |

| Reason for Contraindication | Risk of serotonin syndrome due to excessive serotonin levels. | nami.org |

Preclinical Pharmacology and Neurobiological Studies

In Vitro Functional Uptake Studies

In vitro studies have been fundamental in establishing the potency and selectivity of duloxetine (B1670986) at its primary molecular targets, the serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET, respectively).

Synaptosomal Preparations and Transporter Inhibition Assays

Synaptosomes, which are isolated nerve terminals, provide a valuable ex vivo model to study the effects of compounds on neurotransmitter reuptake. In studies using synaptosomes from rat neocortex, duloxetine has demonstrated potent inhibition of both [³H]-5-HT and [³H]-NE uptake. One study found that duloxetine was the most potent compound tested for inhibiting [³H]-5-HT uptake in both human and rat neocortical synaptosomes, with Kᵢ values below 1 nM.

Another study reported Kᵢ values for duloxetine's inhibition of norepinephrine, serotonin, and dopamine (B1211576) transporters as 7.5 ± 0.3 nM, 0.8 ± 0.01 nM, and 240 ± 23 nM, respectively. This highlights duloxetine's high affinity for both SERT and NET, with significantly weaker activity at the dopamine transporter (DAT). Furthermore, ex vivo uptake assays following oral administration to rats showed that duloxetine inhibited serotonin and norepinephrine uptake with similar potencies.

Table 1: Inhibitory Potency (Kᵢ) of Duloxetine at Monoamine Transporters

| Transporter | Inhibitory Potency (Kᵢ in nM) | Source |

|---|---|---|

| Serotonin (SERT) | 0.8 ± 0.01 | |

| Norepinephrine (NET) | 7.5 ± 0.3 | |

| Dopamine (DAT) | 240 ± 23 |

Caco-2 Cell Line Studies on P-glycoprotein (P-gp) Function

The Caco-2 cell line, a human colon adenocarcinoma cell line that expresses P-glycoprotein (P-gp), is a standard in vitro model for studying the interaction of compounds with this efflux transporter. P-glycoprotein is a key component of the blood-brain barrier and can limit the central nervous system penetration of its substrates.

Research has shown that duloxetine can inhibit the function of P-gp. In one study, incubating Caco-2 cells with duloxetine led to a concentration-dependent increase in the accumulation of Rhodamine 123, a known P-gp substrate. This suggests that duloxetine can interfere with the efflux activity of P-gp, which may have implications for its own brain penetration and for potential drug-drug interactions with other P-gp substrates.

In Vivo Microdialysis Studies

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This method has provided direct evidence of duloxetine's effects on monoamine levels in the central nervous system.

Acute Effects on Extracellular Monoamine Levels

Acute administration of duloxetine leads to a robust and dose-dependent increase in extracellular levels of both serotonin and norepinephrine in various brain regions. In a study conducted in the rat frontal cortex, oral administration of duloxetine produced a sustained increase in the output of both NE and 5-HT over a 4-hour observation period. Similarly, another study in conscious rats found that a 15 mg/kg intraperitoneal dose of duloxetine resulted in a 250% increase in extracellular 5-HT and a remarkable 1,100% increase in extracellular NE in the hypothalamus 30 minutes after administration. In contrast, levels of dopamine and its metabolite were not significantly altered.

Table 2: Acute Effects of Duloxetine on Extracellular Monoamine Levels in Rat Hypothalamus

| Monoamine | Percentage Increase from Baseline | Source |

|---|---|---|

| Serotonin (5-HT) | 250% | |

| Norepinephrine (NE) | 1,100% |

Chronic Administration Effects on Basal Monoamine Levels

In contrast to its acute effects, chronic administration of duloxetine does not appear to alter the basal (baseline) levels of extracellular monoamines. A study involving 14 days of duloxetine administration in rats found that while the acute challenge with duloxetine following the chronic treatment period resulted in an augmented increase in NE and 5-HT output, the basal levels of these neurotransmitters in the frontal cortex were unchanged. This suggests that while the immediate reuptake inhibition remains effective, adaptive changes in the monoaminergic systems likely occur with long-term treatment.

Electrophysiological Studies

Electrophysiological studies measure the electrical activity of neurons and have been employed to understand how duloxetine modulates neuronal firing rates in key brain areas associated with mood regulation, such as the dorsal raphe nucleus (DRN), the primary site of serotonergic neurons.

Systemic administration of duloxetine has been shown to inhibit the firing of neurons in the dorsal raphe nucleus in a dose-dependent manner. This effect is believed to be a consequence of increased serotonin levels in the vicinity of the neuron's cell body, leading to the activation of inhibitory somatodendritic 5-HT₁ₐ autoreceptors. Interestingly, one study found that duloxetine suppressed cell firing in the DRN at significantly lower doses than the selective serotonin reuptake inhibitor, fluoxetine.

Animal Models in Neuropsychopharmacology Research

Animal models are crucial in the preclinical assessment of potential antidepressant compounds. Duloxetine has been evaluated in various models to determine its effects on behaviors analogous to depressive symptoms in humans.

The Forced Swim Test (FST) is a widely utilized behavioral model in rodents to screen for antidepressant efficacy. In this test, animals are placed in a container of water from which they cannot escape. The measurement of immobility time, where the animal ceases struggling and makes only minimal movements to stay afloat, is interpreted as a state of behavioral despair. A reduction in this immobility time by a compound is indicative of an antidepressant-like effect.

Studies have consistently shown that duloxetine attenuates immobility in the FST across different rodent models nih.gov. Research comparing duloxetine to other antidepressants has found it to be effective in reducing depressive-like behaviors. For instance, in one study using Wistar rats, duloxetine was found to be more effective than amitriptyline (B1667244) in decreasing immobility and the number of stops during the test researchgate.netsemanticscholar.org. Another study in rats with chronic neuropathic pain demonstrated that duloxetine significantly reversed depression-like behavior by increasing active behaviors such as climbing and swimming time in the FST nih.gov.

| Comparison Drug | Key Finding | Observed Behavior Change with Duloxetine | Reference |

|---|---|---|---|

| Amitriptyline | Duloxetine was more effective. | Reduced immobility time and number of stops. | researchgate.netsemanticscholar.org |

| Fluoxetine | Fluoxetine was found to be more effective. | Reduced the number of stops, but had less effect on overall immobility time compared to fluoxetine. | nih.govscielo.br |

| - (in neuropathic pain model) | Duloxetine reversed depression-like behavior. | Increased time spent climbing and swimming. | nih.gov |

Duloxetine hydrochloride has been extensively studied in various animal models of neuropathic pain, a condition that arises from damage to the somatosensory nervous system.

The Chronic Constriction Injury (CCI) model is a standard method for inducing neuropathic pain in rodents. It involves loosely ligating the sciatic nerve, which leads to the development of pain hypersensitivity. In rat models of CCI, duloxetine has been shown to significantly reverse mechanical hypersensitivity, a key symptom of neuropathic pain nih.gov. The analgesic effects observed in these models suggest that duloxetine's mechanism of action involves modulation of pain pathways researchgate.net.

Animal models of diabetic peripheral neuropathy, most commonly induced by the chemical streptozotocin (B1681764) (STZ), are used to study the painful complications of diabetes. Numerous studies have confirmed the analgesic effects of duloxetine in these models nih.govmdpi.com.

In STZ-induced diabetic rats, both systemic and direct spinal (intrathecal) administration of duloxetine have been shown to alleviate tactile allodynia, which is pain resulting from a stimulus that does not normally provoke pain nih.gov. Research indicates that duloxetine treatment can significantly reduce both mechanical allodynia and thermal hyperalgesia in these models mdpi.com. Further studies in diabetic mouse models have demonstrated that duloxetine produces a dose-dependent anti-nociceptive effect in thermal pain assays, such as the tail-immersion and hot-plate tests researchgate.netnih.gov. The neuroprotective effects of duloxetine in diabetic neuropathy may be linked to its ability to downregulate spinal astrocytes and microglia, which are involved in central sensitization to pain nih.gov.

| Animal Model | Pain-Related Behavior Assessed | Observed Effect of Duloxetine | Reference |

|---|---|---|---|

| Streptozotocin (STZ)-induced diabetic rat | Tactile Allodynia | Alleviated allodynia with systemic or intrathecal administration. | nih.gov |

| Streptozotocin (STZ)-induced diabetic rat | Mechanical Allodynia & Thermal Hyperalgesia | Significantly reduced both pain behaviors. | mdpi.com |

| Streptozotocin (STZ)-induced diabetic mouse | Thermal Hyperalgesia (Tail-immersion & Hot-plate tests) | Produced a dose-dependent anti-nociceptive effect. | researchgate.net |

| Diabetic mouse model | Mechanical Allodynia (von-Frey test) & Thermal Hyperalgesia (Hot-plate test) | Increased withdrawal threshold and prolonged response latency. | nih.gov |

Neuropathic Pain Animal Models

Osteoarthritis Pain Models (e.g., monoiodoacetate-induced)

Preclinical studies utilizing animal models are crucial for understanding the analgesic mechanisms of duloxetine hydrochloride in osteoarthritis. A commonly used model is the monoiodoacetate (MIA)-induced osteoarthritis model in rodents. frontiersin.orgfrontiersin.org This model mimics the pathological changes seen in human osteoarthritis, including cartilage degradation and subsequent pain behaviors. frontiersin.org

In a study using a rat model of MIA-induced hip osteoarthritis, duloxetine demonstrated an analgesic effect. nih.gov The administration of MIA into the knee joint leads to a progressive disruption of cartilage, which is associated with the development of pain-like behaviors. frontiersin.org The severity of these pathological changes and the resulting pain phenotype can be controlled by the concentration of MIA administered, making it a valuable model for screening new analgesic drugs. frontiersin.org Research has shown that duloxetine can provide significant pain reduction in this model, supporting its use in managing osteoarthritis pain. nih.govdroracle.ai

Modulation of Descending Pain Inhibitory Pathways

A key mechanism underlying the analgesic effect of duloxetine hydrochloride is its ability to modulate descending pain inhibitory pathways. droracle.aipatsnap.comdroracle.ai These pathways, originating in the brainstem, exert an inhibitory influence on pain signals at the spinal cord level. droracle.ai By increasing the synaptic availability of serotonin (5-HT) and norepinephrine (NE) in the central nervous system, duloxetine enhances the activity of these descending pathways. droracle.aipatsnap.comdroracle.ai

This enhancement of serotonergic and noradrenergic activity strengthens the inhibition of nociceptive signal transmission from the periphery to the brain, thereby reducing the perception of pain. droracle.aipatsnap.com This mechanism is considered a primary contributor to duloxetine's efficacy in various chronic pain conditions, including neuropathic and musculoskeletal pain. patsnap.comdroracle.aidrugbank.com Studies have highlighted the critical role of the noradrenergic system in this pain relief. jneurosci.org

Impact on Cognitive Flexibility in Stress Models

Preclinical research has investigated the effects of duloxetine hydrochloride on cognitive functions, particularly in the context of stress. Chronic stress is known to impair cognitive flexibility, a process highly dependent on the prefrontal cortex (PFC). nih.govresearcher.liferesearchgate.net Animal models of chronic stress, such as chronic mild stress (CMS) or social defeat stress, are used to replicate these cognitive deficits. nih.govwooster.edu

Studies have shown that chronic stress can lead to impairments in learning and memory, and antidepressant treatment may reverse these effects. wooster.edu In mice subjected to social stress during adolescence, deficits in cognitive flexibility were observed in adulthood. nih.govresearcher.life Chronic treatment with duloxetine during early adulthood was found to reverse these stress-induced cognitive deficits. nih.govresearcher.lifenih.gov This improvement in cognitive function suggests that duloxetine may have a restorative effect on the neuronal circuits affected by chronic stress. wooster.edunih.gov

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression

The neurotrophic hypothesis of depression suggests that reduced levels of brain-derived neurotrophic factor (BDNF) contribute to neuronal atrophy and decreased neurogenesis, and that antidepressant treatment can reverse these effects. mdpi.comajmb.org BDNF is a key regulator of neuronal survival, growth, and synaptic plasticity. nih.govajmb.org

Preclinical studies have demonstrated that duloxetine can modulate the expression of BDNF. Chronic, but not acute, treatment with duloxetine has been shown to increase BDNF mRNA and protein levels in the prefrontal cortex of rats. nih.govnih.gov In stress models, where BDNF expression is often reduced, chronic duloxetine administration has been found to normalize these levels. nih.govnih.govresearchgate.net For instance, in mice exposed to adolescent social stress, duloxetine treatment in adulthood reversed the decrease in medial prefrontal cortex (mPFC) BDNF expression and rescued the associated cognitive impairments. nih.govresearcher.lifenih.gov

| Animal Model | Brain Region | Effect on BDNF | Associated Outcome |

|---|---|---|---|

| Normal Rats | Frontal Cortex | Increased mRNA and protein levels | Potential for improved synaptic plasticity |

| Adolescent Social Stress Mice | Medial Prefrontal Cortex (mPFC) | Reversed stress-induced decrease | Reversal of cognitive deficits |

| Serotonin Transporter Knockout Rats | Hippocampus and Prefrontal Cortex | Normalized mRNA expression | Demonstrated neuroplastic changes |

Studies on P-glycoprotein (P-gp) Function In Vivo

P-glycoprotein (P-gp) is an efflux transporter located at the blood-brain barrier that limits the brain penetration of many substances. oup.comnih.gov The interaction between antidepressants and P-gp is of significant interest as it can influence their central nervous system concentrations and therapeutic efficacy. oup.comnih.gov

In vivo studies have been conducted to evaluate the effect of duloxetine on P-gp function. One study investigated the impact of orally administered duloxetine on the bioavailability of talinolol, a known P-gp substrate. nih.govresearchgate.net The results indicated that co-administration of duloxetine increased the bioavailability of talinolol, suggesting that duloxetine can inhibit P-gp function in vivo. nih.govresearchgate.net However, other in vitro studies using cell lines transfected with human P-gp did not identify duloxetine as a transported substrate of human P-gp. oup.comresearchgate.net These findings suggest a complex interaction that may involve inhibition rather than being a substrate for transport.

| Pharmacokinetic Parameter | Ratio (Talinolol + Duloxetine vs. Talinolol alone) | 90% Confidence Interval |

|---|---|---|

| AUC(0-60) | 0.87 | 0.77-1.06 |

| AUC(0-∞) | 0.85 | 0.74-1.01 |

| C(max) | 0.87 | 0.68-1.12 |

Neurotransmitter Transporter Occupancy Studies (Preclinical/Research Methods)

Positron Emission Tomography (PET) Imaging for SERT Occupancy

Positron Emission Tomography (PET) is a valuable in vivo imaging technique used to quantify the occupancy of neurotransmitter transporters by drugs in the brain. nih.gov For serotonin-norepinephrine reuptake inhibitors like duloxetine, PET studies are crucial for determining the relationship between drug dosage, plasma concentration, and the engagement of its primary targets, the serotonin transporter (SERT) and the norepinephrine transporter (NET). oup.comnih.govresearchgate.net

PET studies using radiotracers that bind to SERT, such as [11C]DASB, have been conducted to measure SERT occupancy after duloxetine administration. nih.govresearchgate.net These studies have shown that SERT occupancy by duloxetine increases with both the dose and the plasma concentration of the drug. nih.gov Research indicates that a high level of SERT occupancy, often considered to be around 80%, is associated with the therapeutic effects of antidepressants. oup.comresearchgate.net PET studies have helped to establish the doses of duloxetine required to achieve and maintain this high level of SERT occupancy. nih.govresearchgate.net For instance, it was found that 40 mg or more of duloxetine was needed to reach 80% occupancy. nih.gov

| Parameter | Finding |

|---|---|

| ED50 (Dose) | 7.9 mg |

| ED50 (Plasma Concentration) | 3.7 ng/ml |

| Occupancy at 6h (60 mg single dose) | 81.8% |

| Occupancy at 25h (60 mg single dose) | 71.9% |

| Occupancy at 53h (60 mg single dose) | 44.9% |

PET Imaging for NET Occupancy

Positron Emission Tomography (PET) imaging has been instrumental in quantifying the in-vivo occupancy of the norepinephrine transporter (NET) in the brain following the administration of duloxetine hydrochloride. Studies utilizing specific radioligands have provided insights into the relationship between duloxetine dosage, plasma concentration, and the extent of NET binding.

One key study employed the radioligand (S,S)-[18F]FMeNER-D2 to measure NET occupancy in human subjects after single oral doses of duloxetine. nih.govresearchgate.net The results demonstrated a dose-dependent increase in NET occupancy. Specifically, a 20 mg dose resulted in an average occupancy of 29.7%, a 40 mg dose led to 30.5% occupancy, and a 60 mg dose achieved 40.0% occupancy. nih.govresearchgate.netresearchgate.net The estimated oral dose of duloxetine required to induce 50% NET occupancy (ED50) was calculated to be 76.8 mg. nih.govresearchgate.net Furthermore, the research established a correlation between plasma concentration of duloxetine and NET occupancy, estimating that a plasma concentration of 58.0 ng/mL would induce 50% occupancy. nih.govresearchgate.netresearchgate.net These findings indicate that typical clinical doses of duloxetine result in a NET occupancy of approximately 30% to 40%. nih.govresearchgate.net

Preclinical studies in animal models have also been valuable for predicting human transporter occupancy. nih.gov In rats, ex vivo transporter occupancy studies in the spinal cord showed that duloxetine has selectivity for the serotonin transporter (SERT) over NET, with ED50 values of 1 and 9 mg/kg, respectively. nih.gov Using a pharmacokinetic/pharmacodynamic (PK/PD) modeling approach, the plasma concentration of duloxetine that resulted in 50% inhibition (EC50) of NET in the rat spinal cord was determined to be 59.0 ng/ml. nih.gov This translational modeling approach highlights the utility of preclinical data in predicting central nervous system transporter engagement in humans. nih.gov

| Single Oral Dose | Mean NET Occupancy (%) |

|---|---|

| 20 mg | 29.7% |

| 40 mg | 30.5% |

| 60 mg | 40.0% |

Neuroplasticity Modulation

Duloxetine hydrochloride has been shown to modulate neuroplasticity, a fundamental mechanism involving the brain's ability to reorganize its structure and function. researchgate.net This modulation is considered a key component of its therapeutic action. Research indicates that duloxetine's effects on neuroplasticity are significantly mediated through its influence on neurotrophins, particularly Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov

Studies have demonstrated that chronic treatment with duloxetine can increase BDNF levels in critical brain regions such as the hippocampus and frontal cortex. nih.gov BDNF is a crucial regulator of neuronal survival, growth, and synaptic connectivity. nih.gov By enhancing BDNF signaling, duloxetine may facilitate changes in the serotonergic system and promote the remodeling of neuronal circuits involved in emotional regulation. nih.gov

In preclinical models, the impact of duloxetine on neuroplasticity has been observed under conditions of stress and genetic vulnerability. For instance, in adult mice previously exposed to social stress, chronic duloxetine treatment reversed cognitive deficits and increased the protein expression of BDNF in the medial prefrontal cortex (mPFC). frontiersin.org This suggests that duloxetine can rescue impairments in cognitive flexibility and restore decreased BDNF expression induced by stress. frontiersin.org

Furthermore, research in serotonin transporter knockout (SERT KO) rats, which exhibit reduced BDNF expression and depression-like behaviors, has shown that long-term duloxetine treatment can normalize the altered expression of BDNF mRNA. nih.gov This normalization was achieved through the modulation of specific neurotrophin transcripts. nih.gov These findings suggest that even in the presence of a genetic predisposition that impairs neuronal plasticity, duloxetine can activate mechanisms to restore normal plasticity. nih.gov The increase in region- and isoform-specific BDNF levels is considered a potential mechanism by which long-term antidepressant treatment restores neuronal function. nih.gov

Metabolism Pathways and Enzymatic Biotransformation in Research

Primary Hepatic Metabolic Pathways: Oxidation and Conjugation

The metabolism of duloxetine (B1670986) in the liver is characterized by two main pathways: oxidation and conjugation. droracle.ai The initial and major biotransformation steps involve the oxidation of the naphthyl ring of the duloxetine molecule. nih.govclinpgx.org This oxidative process is then followed by conjugation reactions, which facilitate the excretion of the metabolites. nih.gov

Following oral administration, duloxetine is extensively metabolized, with the parent compound accounting for only about 3% of the total radiolabeled material found in plasma. droracle.ai The majority of the administered dose is recovered in the urine (approximately 70%) and feces (about 20%) in the form of its various metabolites. droracle.ai The primary metabolites found circulating in the plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine. clinpgx.org These conjugated metabolites are considered pharmacologically inactive at serotonin (B10506) and norepinephrine (B1679862) transporters. droracle.aiclinpgx.org

The major biotransformation pathways for duloxetine include oxidation at the 4-, 5-, or 6-positions of the naphthyl ring, which can be followed by further oxidation, methylation, and/or conjugation. nih.gov

Involvement of Cytochrome P450 Enzymes

The oxidative metabolism of duloxetine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. droracle.aiwinona.edu Several CYP isozymes are involved in this process, with two playing the most significant roles. droracle.ai

Research has identified CYP1A2 as a major enzyme responsible for the metabolism of duloxetine. droracle.ainih.gov In vitro studies have demonstrated that CYP1A2 is a primary catalyst in the oxidation of the duloxetine molecule. clinpgx.org Clinical studies further support the significant role of CYP1A2, showing that potent inhibitors of this enzyme can lead to a substantial increase in duloxetine exposure. nih.govclinpgx.org For instance, co-administration with a strong CYP1A2 inhibitor has been shown to result in a six-fold increase in the area under the curve (AUC) and maximum concentration (Cmax) of duloxetine in individuals who are poor metabolizers via another key enzyme, CYP2D6. clinpgx.org Smoking, which induces CYP1A2 activity, has been associated with a decrease in duloxetine concentrations. nih.gov

CYP2D6 is another significant enzyme involved in the metabolism of duloxetine, although its role is generally considered secondary to that of CYP1A2. droracle.aidroracle.ai Genetic variations (polymorphisms) in the CYP2D6 gene can significantly impact duloxetine metabolism. droracle.aimdpi.com Individuals classified as "poor metabolizers" due to these genetic differences can have significantly higher concentrations of duloxetine compared to "normal metabolizers". droracle.aioslomet.no

Interestingly, duloxetine not only serves as a substrate for CYP2D6 but also acts as a moderate inhibitor of this enzyme. droracle.airesearchgate.net This dual role means that duloxetine can affect the metabolism of other drugs that are also substrates of CYP2D6, potentially leading to drug-drug interactions. clinpgx.orgdroracle.ai The inhibitory effect of duloxetine on CYP2D6 is considered to be of moderate potency. researchgate.net

While CYP1A2 and CYP2D6 are the primary drivers of duloxetine metabolism, research suggests a minor contribution from another cytochrome P450 enzyme, CYP2C9. drugbank.com Specifically, CYP2C9 is thought to be involved to a lesser extent in the formation of the 5-hydroxy metabolite of duloxetine. drugbank.comnih.gov

Metabolite Identification and Activity

The extensive metabolism of duloxetine results in the formation of a wide array of metabolites. nih.gov While most of these metabolites are pharmacologically inactive, their identification is crucial for understanding the complete disposition of the drug in the body. droracle.ai

The initial oxidative step in duloxetine metabolism, catalyzed by CYP1A2 and CYP2D6, leads to the formation of several hydroxylated metabolites. clinpgx.orgdrugbank.com The primary sites of hydroxylation on the naphthyl ring are the 4, 5, and 6 positions, resulting in the formation of 4-hydroxy duloxetine, 5-hydroxy duloxetine, and 6-hydroxy duloxetine. nih.govdrugbank.com

Following their formation, these hydroxy metabolites undergo further biotransformation. The 4-hydroxy metabolite is primarily conjugated with glucuronic acid to form 4-hydroxy duloxetine glucuronide. clinpgx.orgdrugbank.com The 5- and 6-hydroxy metabolites can proceed through a catechol intermediate before undergoing either glucuronide or sulfate conjugation. drugbank.comnih.gov The major circulating metabolites in plasma are 4-hydroxy duloxetine glucuronide and 5-hydroxy, 6-methoxy duloxetine sulfate. droracle.ainih.gov These major metabolites have been found to be inactive. clinpgx.org

Interactive Data Tables

Table 1: Key Enzymes in Duloxetine Metabolism

| Enzyme | Role in Metabolism | Significance |

| CYP1A2 | Major contributor to oxidation | Potent inhibitors significantly increase duloxetine levels. nih.govclinpgx.org |

| CYP2D6 | Contributor to oxidation and is inhibited by duloxetine | Genetic variations affect metabolism; duloxetine can inhibit the metabolism of other CYP2D6 substrates. droracle.airesearchgate.net |

| CYP2C9 | Minor contributor to oxidation | Plays a small role in the formation of the 5-hydroxy metabolite. drugbank.comnih.gov |

Table 2: Major Metabolites of Duloxetine

| Metabolite | Precursor | Conjugation | Pharmacological Activity |

| 4-hydroxy duloxetine glucuronide | 4-hydroxy duloxetine | Glucuronidation | Inactive droracle.aiclinpgx.org |

| 5-hydroxy, 6-methoxy duloxetine sulfate | 5-hydroxy and 6-hydroxy duloxetine | Sulfation (after methylation) | Inactive clinpgx.org |

Glucuronide and Sulfate Conjugation

Following the initial oxidative steps, the resulting hydroxylated metabolites of duloxetine undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate. nih.govresearchgate.net These reactions are crucial for increasing the water solubility of the metabolites, which facilitates their subsequent elimination from the body.

The most significant circulating metabolites in plasma are products of these conjugation pathways. Research has identified the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine as the two major metabolites found in circulation. clinpgx.orgfda.gov The formation of the 4-hydroxy metabolite proceeds directly to conjugation with a glucuronide moiety. drugbank.com In contrast, the 5- and 6-hydroxy metabolites can undergo further modification, such as methylation, before conjugation with either glucuronide or sulfate. researchgate.netdrugbank.com

| Precursor Metabolite | Conjugation Pathway | Resulting Conjugated Metabolite |

|---|---|---|

| 4-hydroxy duloxetine | Glucuronidation | 4-hydroxy duloxetine glucuronide |

| 5-hydroxy-6-methoxy duloxetine | Sulfation | 5-hydroxy, 6-methoxy duloxetine sulfate |

Elimination Pathways of Metabolites

The elimination of duloxetine from the body is almost entirely dependent on the clearance of its metabolites. Unchanged duloxetine accounts for a very small fraction of the excreted substance, typically less than 1-3% of the administered dose found in urine and plasma. droracle.aifda.gov The conjugated metabolites, being more water-soluble, are efficiently eliminated through renal and fecal routes.

Urinary Excretion of Conjugated Metabolites

The primary route of elimination for duloxetine metabolites is through the kidneys via urinary excretion. patsnap.comdrugbank.com Studies involving radiolabeled duloxetine have shown that approximately 70-72% of the total dose is recovered in the urine. droracle.airesearchgate.net The excreted substances consist almost exclusively of the various conjugated metabolites of duloxetine. nih.govresearchgate.net While the major plasma metabolites are also found in urine, the urine contains a much wider array of additional metabolites, indicating further biotransformation and clearance through this pathway. researchgate.netfda.gov

Fecal Excretion, Role of Biliary Secretion

A smaller but significant portion of duloxetine metabolites is eliminated through the feces. Research indicates that about 20% of an administered dose is excreted via this route. droracle.aidrugbank.com The composition of substances found in feces includes the parent duloxetine, the 4-hydroxy duloxetine metabolite, and other uncharacterized metabolites. researchgate.netdrugbank.com

The timing of fecal elimination has led researchers to suggest the involvement of biliary secretion. drugbank.com The appearance of radioactivity in the feces occurs later than would be expected from normal gastrointestinal transit time alone, pointing towards the secretion of metabolites from the liver into the bile, which then enters the intestine for excretion. researchgate.net

| Excretion Route | Percentage of Dose Eliminated | Primary Substances Excreted |

|---|---|---|

| Urinary | ~70% | Conjugated metabolites of duloxetine |

| Fecal | ~20% | Parent duloxetine, 4-hydroxy duloxetine, other metabolites |

Chemical Synthesis and Stereochemistry

Enantioselective Synthesis Approaches

The development of enantioselective synthetic routes to (S)-duloxetine has been a primary focus to avoid the less active (R)-enantiomer and the need for resolving a racemic mixture in the final stages. These approaches aim to establish the crucial stereocenter early in the synthetic sequence.

A foundational approach to duloxetine (B1670986) synthesis begins with the Mannich reaction. researchgate.netgoogle.com This reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group. In the context of duloxetine synthesis, 2-acetylthiophene (B1664040) is reacted with formaldehyde (B43269) and dimethylamine (B145610) to produce a β-aminoketone, 3-(dimethylamino)-1-(2-thienyl)-1-propanone. researchgate.netgoogle.com

Following the Mannich reaction, the synthesis proceeds through several key steps:

Reduction of the Carbonyl Group : The resulting β-aminoketone is reduced to form the corresponding racemic alcohol, (±)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol. researchgate.net

Etherification : The alcohol undergoes an etherification reaction with 1-fluoronaphthalene. researchgate.net

Demethylation : The tertiary amino group is demethylated to yield the final secondary amine structure of duloxetine. researchgate.net

One synthetic route involved a Mannich reaction with 2-acetylthiophene, paraformaldehyde, and (S)-N-methyl-1-phenylethan-1-amine hydrochloride to yield a specific ketoamine intermediate. tandfonline.com

To induce enantioselectivity, chirally-modified reduction methods are employed to convert ketone intermediates into the desired chiral alcohol. One notable method is the asymmetric reduction of a β-aminoketone or a related α-cyanoketone/β-chloroketone. nepjol.info This can be achieved using a chirally-modified lithium aluminum hydride (LAH) complex or an oxazaborolidine-catalyzed borane (B79455) reduction (Corey-Bakshi-Shibata reduction). nepjol.infochemicalbook.com For instance, the enantioselective reduction of 3-chloro-1-(2-thienyl)-1-propanone using (R)-1-methyl-3,3-diphenyl-tetrahydropyrrolo[1,2-c] researchgate.nettandfonline.comnepjol.infooxazaborole and borane produces the key intermediate (S)-3-chloro-1-(2-thienyl)-1-propanol. chemicalbook.com

Enzymatic reductions offer a green chemistry alternative. Ketoreductase enzymes have been successfully used for the asymmetric carbonyl reduction of ketoamine intermediates, achieving excellent enantiomeric excess (ee). tandfonline.comnih.gov For example, using the ketoreductase enzyme CDX-021 at 30°C resulted in 100% conversion and high enantiomeric purity of the desired alcohol intermediate. tandfonline.com

| Reduction Method | Chiral Catalyst/Enzyme | Intermediate | Achieved Enantiomeric Excess (ee) |

| CBS Reduction | (R)-Oxazaborolidine | (S)-3-chloro-1-(2-thienyl)-1-propanol | Not specified |

| Enzymatic Reduction | Ketoreductase (CDX-021) | Chiral amino alcohol | 100% ee |

| Enzymatic Reduction | Saccharomyces cerevisiae | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | >99.0% ee |

Asymmetric hydrogenation, particularly transfer hydrogenation, represents another efficient strategy for establishing the stereochemistry of the alcohol intermediate. nepjol.info This method often involves the use of chiral ruthenium (Ru) or rhodium (Rh) complexes as catalysts. jlu.edu.cngoogle.com

In one approach, a β-amino ketone is subjected to asymmetric transfer hydrogenation using an (S,S)-TsDPEN-Ru complex as the catalyst in a formic acid/triethylamine system. jlu.edu.cn This reaction produces the corresponding (S)-γ-aminoalcohol, a key precursor to duloxetine, with high enantiomeric excess (greater than 95% ee for substrates with electron-withdrawing groups). jlu.edu.cn Another study describes the enantioselective hydrogenation of 2-bromo-1-(thiophen-2-yl)ethanone using a Cp*RhCl[(S,S)-TsDPEN] catalyst, which yielded the (S)-alcohol with 95% ee. nepjol.info

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| (S,S)-TsDPEN-Ru complex | β-Amino ketone with withdrawing group | (S)-γ-aminoalcohol | Good | >95% |

| Cp*RhCl[(S,S)-TsDPEN] | 2-bromo-1-(thiophen-2-yl)ethanone | (S)-2-tosyloxy-1-(2-thiophenyl)ethanol | 95% | 95% |

| Iridium-based catalyst | β-amino ketone | Chiral γ-amino alcohol | Not specified | Not specified |

A critical step in the synthesis of duloxetine is the formation of the naphthyl ether bond. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netnepjol.info In this step, the chiral alcohol intermediate, such as (S)-3-methylamino-1-(2-thienyl)-1-propanol, is first deprotonated with a strong base like sodium hydride to form an alkoxide. nepjol.infochemicalbook.com This nucleophilic alkoxide then attacks 1-fluoronaphthalene, displacing the fluoride (B91410) ion to form the desired ether linkage and yielding (S)-duloxetine. nepjol.infochemicalbook.com The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA). nepjol.infochemicalbook.com The use of an electron-withdrawing substituent on the aromatic ring is generally favorable for SNAr reactions, but in this case, the reaction proceeds effectively due to the strong nucleophilicity of the alkoxide and the nature of the leaving group. libretexts.org

Importance of (S)-Enantiomer Purity in Research

Duloxetine is administered as a single enantiomer, (S)-duloxetine. mdpi.com The stereochemistry of the molecule is crucial as the two enantiomers exhibit different pharmacological activities. researchgate.net The (S)-enantiomer is responsible for the therapeutic effects of the drug, acting as a potent and balanced dual inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. nepjol.inforesearchgate.net In contrast, the (R)-enantiomer is significantly less active. oup.com

Research has shown that (S)-duloxetine inhibits serotonin reuptake in rat synaptosomes about twice as potently as the (R)-enantiomer. nepjol.info The use of the enantiomerically pure form provides a more targeted therapeutic effect and a more predictable pharmacological profile. mdpi.com Consequently, regulatory agencies have approved the single-enantiomer formulation. researchgate.net Achieving high enantiomeric purity (typically >99.9%) is a critical quality attribute in the manufacturing process to ensure safety and efficacy. google.comresearchgate.net The analysis of some commercial samples has occasionally revealed the presence of the undesirable (R)-enantiomer, highlighting the importance of stringent quality control. nih.gov

Resolution of Racemic Intermediates

When stereoselective methods are not used from the outset, the synthesis produces a racemic mixture of an intermediate that must be resolved to isolate the desired (S)-enantiomer. Chiral resolution is a process for separating racemic compounds into their constituent enantiomers. researchgate.netresearchgate.net

One common method is the formation of diastereomeric salts using a chiral resolving agent. For the resolution of racemic alcohols or amines in the duloxetine synthesis pathway, chiral acids are frequently employed. researchgate.net A widely cited method uses (S)-(+)-mandelic acid to resolve the racemic amino alcohol, (±)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol. researchgate.netresearchgate.net The (S)-mandelic acid selectively forms a crystalline salt with the (S)-amino alcohol, allowing it to be separated from the (R)-enantiomer, which remains in the solution. researchgate.net

Other resolving agents have also been successfully used for different racemic intermediates. For example, di-p-toluoyl-L-tartaric acid and di-benzoyl-L-tartaric acid have been used to resolve racemic N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine. google.com

Chemoenzymatic resolution provides an alternative strategy. For instance, the racemic alcohol (±)-3-chloro-1-(2-thienyl)-1-propanol can be kinetically resolved using lipase (B570770) B from Candida antarctica. nih.gov The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol, which can then be easily separated. nih.gov

| Racemic Intermediate | Resolving Agent | Method |

| (±)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-(+)-Mandelic acid | Diastereomeric salt formation |

| (±)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine | Di-p-toluoyl-L-tartaric acid | Diastereomeric salt formation |

| (±)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine | Di-benzoyl-L-tartaric acid | Diastereomeric salt formation |

| (±)-3-chloro-1-(2-thienyl)-1-propanol | Lipase B from Candida antarctica | Chemoenzymatic kinetic resolution |

Analytical Methodologies in Duloxetine Hydrochloride Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of duloxetine (B1670986) hydrochloride, providing the necessary resolution to separate the active pharmaceutical ingredient from impurities, degradation products, or endogenous components in biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Flame Ionization Detector (GC-FID) have been extensively reported in the scientific literature. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a widely utilized technique for the routine analysis of duloxetine hydrochloride. ijbpas.com Its versatility and reliability make it suitable for assay determination, impurity profiling, and stability studies. nih.govresearchgate.net The most common mode of HPLC employed for duloxetine analysis is reversed-phase chromatography. nih.gov

Numerous stability-indicating RP-HPLC methods have been developed and validated for the determination of duloxetine hydrochloride in bulk and tablet dosage forms. nih.govresearchgate.net These methods are designed to separate duloxetine from its potential degradation products and process-related impurities, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov

Method development often involves a systematic approach to optimize chromatographic conditions. Key parameters that are fine-tuned include the selection of the stationary phase (column), the composition of the mobile phase (solvents and buffers), flow rate, and detection wavelength. For instance, a common approach utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijbpas.comnih.govnih.gov The pH of the buffer is a critical parameter that is adjusted to ensure optimal peak shape and retention of the analyte. nih.gov

Validation of these methods is performed according to ICH guidelines to ensure they are fit for their intended purpose. jocpr.com The validation process typically includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govnih.gov

One study detailed a method using a Hypersil C18 column with a mobile phase of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 5.4) in a 50:50 v/v ratio, at a flow rate of 1.0 ml/min and UV detection at 229 nm. nih.gov The method was validated and showed good linearity over the concentration range of 1–25 µg/ml, with recovery values between 99.8% and 101.3%. researchgate.net Another validated method employed an Inertsil column with a mobile phase of 0.02% formic acid and acetonitrile (72:28% v/v) at a flow rate of 1 ml/min, with detection at 230 nm. This method demonstrated linearity in the 2-10 µg/ml range, with a correlation coefficient of 0.999. jocpr.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Hypersil C18 (250 mm x 4.6 mm, 5 µm) nih.gov | Inertsil ODS (250 mm x 4.6 mm, 5 µm) jocpr.com | Phenomenox C18 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile: 0.01 M KH2PO4 buffer (pH 5.4) (50:50, v/v) nih.gov | Acetonitrile: 0.02% Formic Acid (28:72, v/v) jocpr.com | Acetonitrile: 0.01 M Phosphate buffer (pH 5.5) (40:60, v/v) nih.gov |

| Flow Rate | 1.0 ml/min nih.gov | 1.0 ml/min jocpr.com | 1.2 ml/min nih.gov |

| Detection Wavelength | 229 nm nih.gov | 230 nm jocpr.com | 231 nm nih.gov |

| Retention Time | Not specified | 5.243 min jocpr.com | 5.61 min nih.gov |

| Linearity Range | 1-25 µg/ml researchgate.net | 2-10 µg/ml jocpr.com | 0.25-4 µg/ml nih.gov |

| LOD | 0.026 µg/ml researchgate.net | 0.0206 µg/ml jocpr.com | 0.10 µg/ml nih.gov |

| LOQ | 0.078 µg/ml researchgate.net | 0.062 µg/ml jocpr.com | 0.25 µg/ml nih.gov |

| Accuracy (% Recovery) | 99.78%–101.21% nih.gov | 98.77-102.05% jocpr.com | Not specified |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. omicsonline.orgoup.com This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures. The primary advantages of UPLC in the analysis of duloxetine hydrochloride include a considerable reduction in analysis time and solvent consumption. omicsonline.orgoup.com

A stability-indicating UPLC method was developed for the quantitative determination of duloxetine hydrochloride and its impurities in pharmaceutical dosage forms. nih.gov This method employed a C18 column (50 mm × 4.6 mm, 1.8 µm) with a gradient elution system. nih.govscispace.com The mobile phase consisted of two components: Mobile phase A was a mixture of 0.01 M KH2PO4 buffer (pH 4.0), tetrahydrofuran, and methanol, while mobile phase B was a mixture of the same buffer and acetonitrile. nih.govscispace.com The flow rate was maintained at 0.6 mL/min with detection at 236 nm. nih.govscispace.com This method was validated for linearity, specificity, accuracy, and precision, demonstrating its suitability for routine quality control. nih.gov

Another rapid gradient UPLC method was developed to separate duloxetine hydrochloride from 12 of its impurities within a 15-minute run time, showcasing the high resolving power of the technique. omicsonline.org This method utilized a Shim-pack XR-ODS II column (3.0 × 100 mm, 2.2 µm) with a flow rate of 0.9 ml/min and detection at 230 nm. omicsonline.org

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of duloxetine hydrochloride, particularly for its simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. tsijournals.com This method involves spotting the sample on a high-performance TLC plate, developing the plate in a chamber with a suitable mobile phase, and then quantifying the separated spots using a densitometer.

A simple, precise, and accurate HPTLC method has been described for the estimation of duloxetine hydrochloride in bulk drug and tablet dosage forms. nih.gov The chromatographic separation was achieved on precoated silica (B1680970) gel 60 F254 aluminum plates. nih.govresearchgate.net One such method used a mobile phase composed of chloroform (B151607) and methanol in a ratio of 8:1 v/v. nih.gov Densitometric evaluation of the spots was performed at 235 nm. nih.gov The method was validated according to ICH guidelines, showing good linearity in the range of 40-200 ng/spot. nih.gov Another study utilized a mobile phase of chloroform and methanol (8:2, v/v) with densitometric analysis at 217 nm, and the linearity was established in the range of 600–2000 ng per spot. researchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Precoated silica gel 60 F254 aluminum plates nih.gov | HPTLC aluminum plates precoated with silica gel 60F-254 researchgate.net |

| Mobile Phase | Chloroform: Methanol (8:1 v/v) nih.gov | Chloroform: Methanol (8:2, v/v) researchgate.net |

| Detection Wavelength | 235 nm nih.gov | 217 nm researchgate.net |

| Rf Value | 0.11 ± 0.01 nih.gov | 0.42 ± 0.20 researchgate.net |

| Linearity Range | 40-200 ng/spot nih.gov | 600–2000 ng/spot researchgate.net |

| Precision (Intra-day %RSD) | 0.46-0.75% nih.gov | Not specified |

| Precision (Inter-day %RSD) | 0.46-1.59% nih.gov | Not specified |

| Accuracy (% Recovery) | 98.72 ± 0.20 nih.gov | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the determination of duloxetine hydrochloride, especially in biological matrices like human plasma. scholarsresearchlibrary.comnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent selectivity and low detection limits. nih.gov

Several LC-MS/MS methods have been developed for the bioanalysis of duloxetine. scholarsresearchlibrary.comresearchgate.net These methods typically involve a sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences from the plasma matrix. nih.gov The analyte is then separated on an LC column and detected by a mass spectrometer, often operating in the multiple reaction monitoring (MRM) mode for enhanced selectivity. nih.gov

For example, a validated LC-MS bioanalytical method for estimating duloxetine hydrochloride in human plasma utilized a liquid-liquid extraction technique for sample preparation. scholarsresearchlibrary.com The analysis was performed using an atmospheric pressure ionization mass spectrometer. scholarsresearchlibrary.com The mass transition for duloxetine was monitored from a precursor ion of m/z 298.3 to a product ion of m/z 154.1. nih.gov The method demonstrated good linearity over the concentration range of 0.49 ng/mL to 194.41 ng/mL. scholarsresearchlibrary.com The use of a stable isotope-labeled internal standard, such as duloxetine-d5, is common in such assays to ensure high precision and accuracy by compensating for matrix effects and variability in extraction recovery. nih.gov

Gas Chromatography-Flame Ionization Detector (GC-FID)

While less common than liquid chromatography, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) has also been applied to the quantitative estimation of duloxetine hydrochloride in human plasma. researchgate.net A significant challenge in GC analysis of many pharmaceutical compounds, including duloxetine, is their non-volatile nature. To overcome this, a derivatization step is often required to convert the analyte into a more volatile and thermally stable compound. researchgate.net

One study reported a novel GC-FID method where duloxetine extracted from human plasma was derivatized with ethyl chloroformate (ECF) to produce a volatile product. researchgate.net The chromatographic separation was performed on an Rtx-5 capillary column (30 m x 0.25 mm). The analysis involved a temperature program, starting at 60°C and ramping up to 85°C. researchgate.net The method was validated and showed a linear calibration range between 5-50 μg/mL, with a retention time for the derivatized duloxetine of 2.7 minutes. The recovery was found to be 99.1%, and the limit of detection (LOD) and limit of quantification (LOQ) were 0.11 µg and 0.34 µg, respectively. researchgate.net

Spectroscopic Methods

Spectroscopic methods are instrumental in the analysis of Duloxetine hydrochloride, leveraging the interaction of electromagnetic radiation with the molecule to obtain both qualitative and quantitative information.

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative determination of Duloxetine hydrochloride in bulk and pharmaceutical dosage forms. rjptonline.orgsemanticscholar.org This method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law. rjptonline.org It is valued for its simplicity, speed, and cost-effectiveness. rjptonline.orgsemanticscholar.org

Research has established various methods for the UV spectrophotometric analysis of Duloxetine hydrochloride, with the wavelength of maximum absorbance (λmax) being a key parameter. The specific λmax can vary depending on the solvent used for the analysis. For instance, in a methanol and water mixture (50:50 v/v), the absorption maximum is observed at 290 nm. asianpubs.org Similarly, when using distilled water or 0.1 N HCl, the λmax has been reported at 290 nm and 288 nm, respectively. semanticscholar.orgnih.govingentaconnect.com Another study identified a maximum absorption at 218 nm when water was used as the solvent. rjptonline.org The method has been validated for linearity, precision, and accuracy, showing a direct correlation between absorbance and concentration within specific ranges, such as 5-50 µg/mL and 5-30 µg/mL. rjptonline.orgsemanticscholar.orgnih.gov These validated methods confirm that there is no interference from common pharmaceutical excipients, making UV spectrophotometry a reliable tool for routine quality control. semanticscholar.orgasianpubs.org

Table 1: UV Spectrophotometry Data for Duloxetine Hydrochloride

| Parameter | Value | Solvent | Source(s) |

|---|---|---|---|

| λmax | 290 nm | Methanol:Water (50:50 v/v) | asianpubs.org |

| λmax | 290 nm | Distilled Water | nih.govingentaconnect.com |

| λmax | 288 nm | 0.1 N HCl | semanticscholar.org |

| λmax | 218 nm | Water | rjptonline.org |

| Linearity Range | 5-50 µg/mL | Distilled Water | nih.govingentaconnect.com |

| Linearity Range | 5-30 µg/mL | 0.1 N HCl | semanticscholar.org |

| Linearity Range | 5-30 µg/mL | Water | rjptonline.org |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool used for the qualitative identification and characterization of Duloxetine hydrochloride. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting FT-IR spectrum provides a unique "molecular fingerprint" that is highly specific to the compound's structure and functional groups.

In the context of Duloxetine hydrochloride research, FT-IR is primarily used to confirm the identity of the drug substance. It is also a critical tool in compatibility studies during formulation development. By comparing the spectrum of pure Duloxetine hydrochloride with the spectra of physical mixtures of the drug and various excipients, researchers can detect any potential chemical interactions. The absence of significant shifts or the appearance of new peaks in the spectrum of the mixture indicates that the drug is compatible with the excipients. researchgate.netresearchgate.net

Diffuse Reflectance Ultraviolet-Visible (DRS-UV-Vis) Spectroscopy is a technique used to study the light absorption properties of solid samples, such as powders. universallab.org Unlike traditional transmission UV-Vis spectroscopy which is used for solutions, DRS analyzes light that is scattered from a solid surface. When a beam of light strikes a powdered sample, it is reflected in all directions through a process called diffuse reflection. universallab.org

This method is particularly useful for obtaining information about the electronic structure of solid-state materials. universallab.org For pharmaceutical compounds like Duloxetine hydrochloride, DRS-UV-Vis can be applied to characterize the solid form of the API, providing insights into its coordination state and electronic transitions without the need to dissolve the sample.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are essential for characterizing the solid-state properties of Duloxetine hydrochloride, including its thermal stability, melting point, and purity.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com It provides quantitative information about the thermal stability and composition of a material. TGA can detect mass loss associated with processes like decomposition, evaporation, or reduction. tainstruments.com

In the analysis of Duloxetine hydrochloride, TGA is used to determine its thermal decomposition profile. Studies have shown that Duloxetine hydrochloride undergoes thermal decomposition with a significant loss of mass. One study reported that the thermogravimetry curve for the compound revealed a mass loss of approximately 58% during its thermal decomposition process. researchgate.net This information is crucial for understanding the stability of the drug under thermal stress.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. mdpi.comtudelft.nl It provides information on thermal events such as melting, crystallization, and glass transitions. mdpi.com

For Duloxetine hydrochloride, DSC is used to determine its melting point and to assess its purity. The DSC thermogram of pure Duloxetine hydrochloride shows a sharp endothermic peak corresponding to its melting process. researchgate.netresearchgate.net Research has identified this melting peak at a temperature of 168.93°C. researchgate.net DSC is also a key method for studying the compatibility of Duloxetine hydrochloride with pharmaceutical excipients. An interaction between the drug and an excipient can be identified by changes in the DSC thermogram of their mixture, such as a shift, broadening, or disappearance of the drug's characteristic melting peak. researchgate.net

Table 2: Differential Scanning Calorimetry (DSC) Data for Duloxetine Hydrochloride

| Parameter | Finding | Source(s) |

|---|---|---|

| Melting Point (Tpeak) | A sharp endothermic peak observed at 168.93°C. | researchgate.net |

| Application | Determination of melting point, purity, and drug-excipient compatibility studies. | researchgate.netresearchgate.netresearchgate.net |

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a primary analytical technique used to investigate the crystallographic structure of a material. It provides information on the atomic arrangement within a crystal lattice, allowing for the identification of different crystalline forms, known as polymorphs. Polymorphism is a critical aspect of pharmaceutical development, as different polymorphs of the same drug can exhibit distinct physical properties. google.comgoogle.com